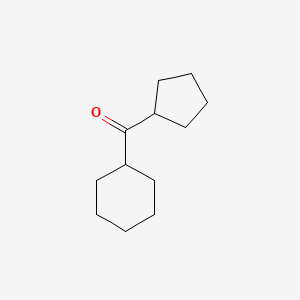
Cyclohexyl(cyclopentyl)methanone
Übersicht
Beschreibung
Cyclohexyl(cyclopentyl)methanone is an organic compound with the molecular formula C12H20O. It features a cyclohexyl group and a cyclopentyl group attached to a central carbonyl group, making it a cycloalkyl ketone. This compound is not commonly found in nature and is typically synthesized for research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Friedel-Crafts Acylation: One common method for synthesizing cyclohexyl(cyclopentyl)methanone involves the Friedel-Crafts acylation of cyclopentane with cyclohexanoyl chloride using a Lewis acid catalyst such as aluminum chloride.
Grignard Reaction: Another potential synthetic route is the reaction between cyclopentylmagnesium bromide and cyclohexanecarboxaldehyde.
Industrial Production Methods
Currently, there is limited information on the industrial production methods for this compound, as it is primarily used for research purposes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Cyclohexyl(cyclopentyl)methanone can undergo oxidation reactions, typically forming carboxylic acids or other oxidized products.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The compound can participate in substitution reactions, where the cycloalkyl groups can be modified or replaced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules due to its unique structure.
Materials Science: The presence of cyclic structures makes it a potential building block for materials with specific properties.
Pharmaceutical Research:
Wirkmechanismus
The mechanism of action for cyclohexyl(cyclopentyl)methanone is not well-documented. as a ketone, it can participate in various chemical reactions involving the carbonyl group. The molecular targets and pathways would depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylmethanone: Similar in structure but lacks the cyclopentyl group.
Cyclopentylmethanone: Similar in structure but lacks the cyclohexyl group.
Cyclohexylphenylmethanone: Contains a phenyl group instead of a cyclopentyl group.
Uniqueness
Cyclohexyl(cyclopentyl)methanone is unique due to the presence of both cyclohexyl and cyclopentyl groups attached to a central carbonyl group. This dual cyclic structure imparts specific chemical properties and potential reactivity that are distinct from other similar compounds.
Eigenschaften
IUPAC Name |
cyclohexyl(cyclopentyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h10-11H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKYZKPNVAXWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















